3-Tert-butoxy-5-cyclopropoxypyridine

Description

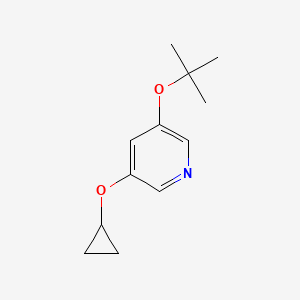

3-Tert-butoxy-5-cyclopropoxypyridine is a pyridine derivative featuring two distinct alkoxy substituents: a tert-butoxy group at position 3 and a cyclopropoxy group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may modulate electronic and steric properties for applications in catalysis or drug design.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11-6-10(7-13-8-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |

InChI Key |

UAGGKVMRVQKONR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CN=CC(=C1)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol in the presence of suitable catalysts and reaction conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 3-Tert-butoxy-5-cyclopropoxypyridine may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Tert-butoxy-5-cyclopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural analogs listed in the Catalog of Pyridine Compounds (2017) provide a basis for comparative analysis .

Substituent Diversity and Positional Effects

- 3-Tert-butoxy-5-cyclopropoxypyridine: Positions 3 and 5 are occupied by alkoxy groups, with the tert-butoxy group contributing steric bulk and the cyclopropoxy group adding strain-driven reactivity. Predicted to exhibit moderate solubility in nonpolar solvents due to the hydrophobic tert-butyl moiety.

5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine :

- Substitutions at positions 2 (chloro), 3 (iodo), and 5 (silyloxy-pyrrolidinyl).

- The tert-butyldimethylsilyl (TBS) group enhances stability against hydrolysis compared to alkoxy groups.

- Halogens (Cl, I) increase molecular weight and may participate in cross-coupling reactions.

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine :

- Substitutions at positions 2 (silyloxy-pyrrolidinyl), 3 (iodo), and 5 (fluoro).

- Fluorine’s electronegativity may enhance binding affinity in medicinal applications.

- The TBS group improves thermal stability relative to tert-butoxy.

Molecular and Physicochemical Properties

The table below summarizes hypothetical properties based on substituent trends and catalog data :

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | tert-butoxy (3), cyclopropoxy (5) | ~251.3 | Low water solubility; moderate thermal stability |

| 5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine | TBS-pyrrolidinyl (5), Cl (2), I (3) | ~534.8 | High steric hindrance; potential for Suzuki coupling |

| 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine | TBS-pyrrolidinyl (2), F (5), I (3) | ~518.7 | Enhanced polarity due to fluorine; UV-active |

Reactivity and Stability

Alkoxy vs. Silyloxy Groups :

Halogen Effects :

- Iodo and chloro substituents in catalog compounds enable cross-coupling reactions (e.g., Ullmann, Heck), whereas the target compound’s alkoxy groups are less reactive in such contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.